molecular formula C8H3F5O2 B100370 Perfluorophenyl acetate CAS No. 19220-93-0

Perfluorophenyl acetate

Cat. No.: B100370
CAS No.: 19220-93-0
M. Wt: 226.1 g/mol
InChI Key: ZXTVBLZVILLKPM-UHFFFAOYSA-N
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Description

Perfluorophenyl acetate is a chemical compound with the molecular formula C8H3F5O2. It is an ester derived from perfluorophenol and acetic acid. This compound is known for its unique properties due to the presence of fluorine atoms, which impart high stability and reactivity. This compound is widely used in organic synthesis, particularly in the formation of amide bonds and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorophenyl acetate can be synthesized through the esterification of perfluorophenol with acetic anhydride or acetyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the by-products and drive the reaction to completion. The general reaction scheme is as follows:

C6F5OH+CH3COClC6F5OCOCH3+HCl\text{C}_6\text{F}_5\text{OH} + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{F}_5\text{OCOCH}_3 + \text{HCl} C6​F5​OH+CH3​COCl→C6​F5​OCOCH3​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Perfluorophenyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be replaced by nucleophiles such as amines, leading to the formation of amides.

    Hydrolysis: In the presence of water and a base or acid, this compound can hydrolyze to form perfluorophenol and acetic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Amines, pyridine, and mild heating.

    Hydrolysis: Water, sodium hydroxide or hydrochloric acid, and ambient temperature.

    Reduction: Lithium aluminum hydride, dry ether, and low temperature.

Major Products Formed:

    Nucleophilic Substitution: Amides.

    Hydrolysis: Perfluorophenol and acetic acid.

    Reduction: Perfluorophenyl alcohol.

Scientific Research Applications

Perfluorophenyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and peptide coupling.

    Biology: It is employed in the modification of biomolecules, such as attaching fluorophores to proteins and peptides.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved stability and bioavailability.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Comparison with Similar Compounds

    Pentafluorophenyl acetate: Similar in structure but with one less fluorine atom.

    Perfluorooctyl acetate: A longer-chain ester with similar reactivity.

    Perfluorobenzyl acetate: Another fluorinated ester with a different substituent on the aromatic ring.

Uniqueness: Perfluorophenyl acetate is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly useful in applications requiring robust chemical properties, such as in the synthesis of pharmaceuticals and specialty materials.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) acetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H3F5O2/c1-2(14)15-8-6(12)4(10)3(9)5(11)7(8)13/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTVBLZVILLKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40172795
Record name Perfluorophenyl acetate
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Molecular Weight

226.10 g/mol
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CAS No.

19220-93-0
Record name Phenol, 2,3,4,5,6-pentafluoro-, 1-acetate
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Record name Perfluorophenyl acetate
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Record name Perfluorophenyl acetate
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Record name Perfluorophenyl acetate
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Synthesis routes and methods

Procedure details

To a 0.40 M solution of acetic acid (46 μL, 0.800 mmol) in EtOAc (2.00 mL, filtered through activated alumina) were added pentafluorophenol (162 mg, 0.880 mmol) and 1,3-dicyclohexylcarbodiimide (182 mg, 0.88 mmol). The reaction mixture was stirred for 12 h at rt at which time it was filtered (washing with EtOAc) and concentrated. Ester 19 was used immediately without further purification.
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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46 μL
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162 mg
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reactant
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182 mg
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reactant
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2 mL
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Pentafluorophenyl acetate a useful reagent in organic synthesis?

A1: Pentafluorophenyl acetate (also known as Perfluorophenyl acetate) stands out for its high selectivity as an acetylating agent. [] While its mechanism of action isn't fully elucidated in the provided abstracts, its structure suggests it could be particularly adept at transferring its acetyl group to specific nucleophiles. This selectivity makes it a valuable tool for chemists designing targeted reactions.

Q2: Are there any examples of Pentafluorophenyl acetate being used in metal-catalyzed reactions?

A2: Yes, research indicates Pentafluorophenyl acetate can be employed in palladium-catalyzed reactions. [] Specifically, it's been shown to participate in stereodivergent coupling reactions with 1,3-dienes. This suggests the compound can be activated by a palladium catalyst, leading to the formation of new carbon-carbon bonds with control over the three-dimensional shape of the product molecule.

Q3: Beyond its use as a reagent, does Pentafluorophenyl acetate have other applications?

A3: One study describes the use of Pentafluorophenyl acetate in the synthesis of fluoroalkyl and fluoroaryl titanates. [] These titanates were prepared by reacting titanium tetrachloride with various fluoro-substituted alcohols in the presence of ammonia. This suggests Pentafluorophenyl acetate, or compounds derived from it, might be incorporated as ligands in metal complexes, potentially influencing their properties and reactivity.

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